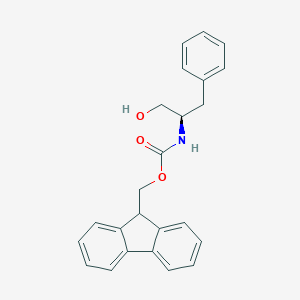
Fmoc-d-Phenylalaninol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-diphenylalanine (Fmoc-FF) is a derivative of the amino acid phenylalanine that is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is known for its ability to self-assemble into various nanostructures, such as fibrils and hydrogels, which are of interest in the field of nanotechnology and materials science .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids, including Fmoc-diphenylalanine, can be achieved through various methods. One approach involves the nonaqueous palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC) reaction, which allows for the direct formation of unnatural biaryl-containing amino acids that can be used in Fmoc solid-phase peptide synthesis . Another method includes the synthesis of photoactive p-azidotetrafluorophenylalanine containing peptides using solid-phase Fmoc chemistry . Additionally, the synthesis of Fmoc-protected 4-carboxydifluoromethyl-L-phenylalanine demonstrates the creation of phosphotyrosyl mimetics suitable for signal transduction studies .
Molecular Structure Analysis
The molecular structure of Fmoc-diphenylalanine is characterized by the presence of the Fmoc group, which protects the amino group, and the phenylalanine moiety. The side-chain halogenation of Fmoc-phenylalanine derivatives has been shown to significantly influence the self-assembly and hydrogelation properties of these compounds . The molecular structure is crucial for the self-assembly process, as it affects the interactions between molecules, such as hydrophobic and π-π interactions .
Chemical Reactions Analysis
Fmoc-diphenylalanine undergoes self-assembly, which is influenced by pH changes that induce apparent pKa shifts. These shifts coincide with significant structural changes, such as the formation of flexible fibrils or flat rigid ribbons, depending on the pH level . The self-assembly process is also affected by the presence of halogen substituents on the aromatic side-chain, which can enhance the assembly into amyloid-like fibrils .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-diphenylalanine hydrogels vary significantly, and this variability is primarily determined by the final pH of the gels. Factors such as the fraction of DMSO or the nature of the buffers used also contribute to the variability in the mechanical properties of the gels . The incorporation of halogen substituents on the side-chain of Fmoc-phenylalanine derivatives can dramatically enhance the self-assembly and hydrogelation in aqueous solvents, indicating that minimal atomic substitutions can be used to tune these properties .
Applications De Recherche Scientifique
Self-Assembly and Hydrogelation
Fmoc-protected aromatic amino acids, such as Fmoc-phenylalanine, are known for their ability to efficiently self-assemble and promote hydrogelation in aqueous solvents. This self-assembly is highly influenced by the side-chain halogenation of Fmoc-phenylalanine derivatives. Monohalogenated side-chain derivatives of Fmoc-phenylalanine exhibit enhanced self-assembly into amyloid-like fibrils, further promoting hydrogelation in aqueous solvents. The position and type of halogen substitution significantly affect the self-assembly rate and the rheological properties of the resultant hydrogel, indicating that minimal atomic substitutions can finely tune the self-assembly and gelation of these small molecule hydrogelators (Ryan et al., 2010). Moreover, Fmoc-pentafluorophenylalanine shows efficient self-assembly and hydrogelation, with rapid formation of entangled fibrillar structures in water, suggesting fluorous and π–π interactions as primary determinants for molecular recognition and self-assembly in these systems (Ryan et al., 2010).
Antibacterial Composite Materials
The advancement of peptide- and amino-acid-based nanotechnology has introduced new approaches for biomedical material development. Fmoc-decorated self-assembling building blocks, like Fmoc-pentafluoro-l-phenylalanine-OH, demonstrate significant antibacterial capabilities. These nanoassemblies affect bacterial morphology and can be functionally incorporated within resin-based composites to inhibit bacterial growth without impacting mechanical and optical properties of the materials. This highlights the potential of self-assembling building blocks in creating enhanced composite materials for biomedical applications (Schnaider et al., 2019).
Supramolecular Hydrogel for Antibacterial Properties
Fmoc-conjugated amino acids, particularly Fmoc-phenylalanine, have been explored for their antibacterial properties. Although possessing weak antibacterial activities against gram-negative bacteria, the incorporation of silver ions into Fmoc-phenylalanine-based self-assembled supramolecular hydrogels has shown to significantly improve their antibacterial properties against both gram-positive and gram-negative bacteria. Additionally, these hydrogels maintain biocompatibility, indicating their potential effectiveness for antibacterial applications (Zhao et al., 2021).
Safety And Hazards
Orientations Futures
Fmoc-d-Phenylalaninol and related compounds have been investigated for their potential in drug delivery systems and biomaterials . For instance, a new peptide-based hydrogelator (Fmoc-FFRRVR) based on N-fluorenylmethoxycarbonyl-diphenylalanine (Fmoc-FF) has been created to improve its hydrophilicity . This hydrogel has been shown to be effective against Gram-negative bacteria along with Gram-positive bacteria .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23,26H,14-16H2,(H,25,27)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGBJASOHDROCR-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-d-Phenylalaninol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

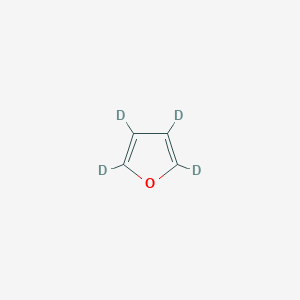
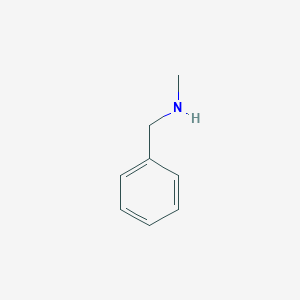
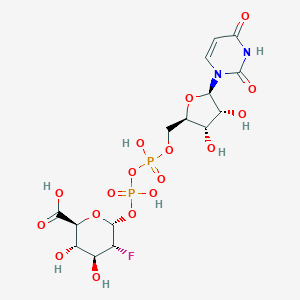
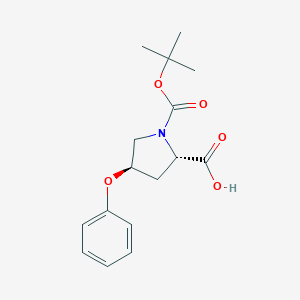

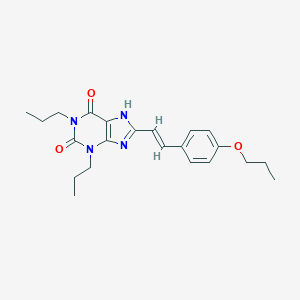
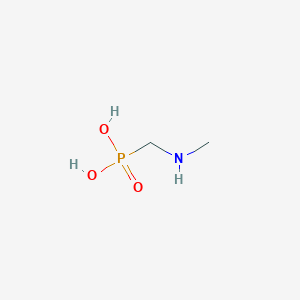
![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)
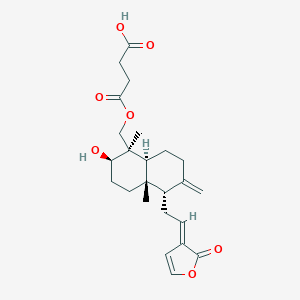
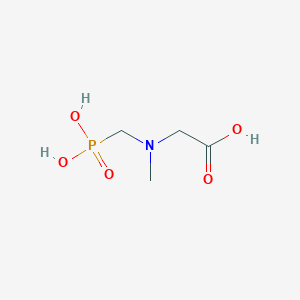
![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)


